molecular formula C20H19BrN4O B11141266 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide

Cat. No.: B11141266
M. Wt: 411.3 g/mol
InChI Key: GHHVODLIYOTBGN-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a bromine atom in the indole ring further enhances its chemical reactivity and potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling.

  • Preparation of Benzimidazole Intermediate

      Starting Materials: o-phenylenediamine and a suitable carboxylic acid or its derivative.

      Reaction Conditions: The reaction is typically carried out under acidic conditions with a dehydrating agent to form the benzimidazole ring.

  • Preparation of Indole Intermediate

      Starting Materials: Phenylhydrazine and an appropriate ketone or aldehyde.

      Reaction Conditions: The Fischer indole synthesis is commonly used, involving acidic conditions and heating to form the indole ring.

  • Coupling of Intermediates

      Starting Materials: The benzimidazole and indole intermediates.

      Reaction Conditions: The coupling reaction can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to enzymes or receptors, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(6-bromo-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties, along with the presence of a bromine atom. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H19BrN4O

Molecular Weight

411.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(6-bromoindol-1-yl)propanamide

InChI

InChI=1S/C20H19BrN4O/c21-15-6-5-14-8-11-25(18(14)13-15)12-9-20(26)22-10-7-19-23-16-3-1-2-4-17(16)24-19/h1-6,8,11,13H,7,9-10,12H2,(H,22,26)(H,23,24)

InChI Key

GHHVODLIYOTBGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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